8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
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Overview
Description
8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethanothieno[2,3-b][1,5]naphthyridine core, substituted with amino and difluorophenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the ethanothieno[2,3-b][1,5]naphthyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using suitable amine reagents.
Substitution with difluorophenyl group: The difluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yield and purity, while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 8-amino-N-(2,5-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide include other derivatives of ethanothieno[2,3-b][1,5]naphthyridine, such as:
- 8-amino-N-(2,5-difluorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
- 8-amino-N-(2,5-difluorophenyl)-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
These compounds share a similar core structure but may differ in the nature and position of substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall biological activity.
Properties
CAS No. |
728888-47-9 |
---|---|
Molecular Formula |
C19H16F2N4OS |
Molecular Weight |
386.4g/mol |
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
InChI |
InChI=1S/C19H16F2N4OS/c20-10-1-2-12(21)13(7-10)23-18(26)17-15(22)11-8-14-16(24-19(11)27-17)9-3-5-25(14)6-4-9/h1-2,7-9H,3-6,22H2,(H,23,26) |
InChI Key |
ATRKYRJPOIOOMT-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=C(C=CC(=C5)F)F)N |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=C(C=CC(=C5)F)F)N |
Origin of Product |
United States |
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